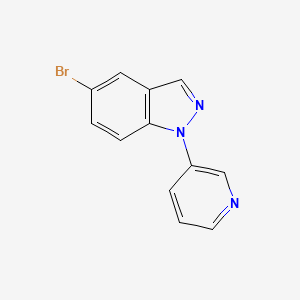

5-bromo-1-pyridin-3-yl-1H-indazole

Beschreibung

Eigenschaften

Molekularformel |

C12H8BrN3 |

|---|---|

Molekulargewicht |

274.12 g/mol |

IUPAC-Name |

5-bromo-1-pyridin-3-ylindazole |

InChI |

InChI=1S/C12H8BrN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H |

InChI-Schlüssel |

WRDPGCJEFRKLTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)N2C3=C(C=C(C=C3)Br)C=N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-pyridin-3-yl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-bromo-1-pyridin-3-yl-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a specific CAS number for this compound is not publicly cataloged, reflecting its status as a novel or specialized research chemical, this guide will detail its synthesis from well-characterized precursors, predict its physicochemical properties, and explore its potential as a valuable scaffold in medicinal chemistry.

Compound Identification and Key Precursors

The synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole originates from the key starting material, 5-bromo-1H-indazole. The identifiers for this essential precursor are summarized below.

| Identifier | Value | Source |

| CAS Number | 53857-57-1 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | |

| IUPAC Name | 5-bromo-1H-indazole | [2] |

| Synonyms | 5-Bromoindazole | [2] |

Synthesis and Mechanistic Insights

The introduction of the pyridin-3-yl moiety at the N1 position of the 5-bromo-1H-indazole core is most effectively achieved through an N-arylation reaction. Among the various methodologies, a copper-catalyzed Ullmann condensation offers a robust and scalable approach.

Proposed Synthetic Protocol: Copper-Catalyzed N-Arylation

This protocol describes the synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole from 5-bromo-1H-indazole and 3-bromopyridine. The choice of a copper catalyst, a suitable ligand, and a base is critical for achieving high yields and regioselectivity.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-1H-indazole (1.0 eq.), 3-bromopyridine (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as L-proline (0.2 eq.).

-

Solvent and Base: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-1-pyridin-3-yl-1H-indazole.

Causality Behind Experimental Choices:

-

Copper(I) Iodide (CuI): CuI is a widely used and effective catalyst for Ullmann-type N-arylation reactions. It facilitates the coupling of the indazole nitrogen with the aryl halide.

-

L-proline: This amino acid acts as a ligand, stabilizing the copper catalyst and enhancing its reactivity and solubility, thereby improving the reaction yield.

-

Potassium Carbonate (K₂CO₃): A base is required to deprotonate the indazole nitrogen, making it a more potent nucleophile for the coupling reaction.

-

Dimethylformamide (DMF): A polar aprotic solvent is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for the coupling to proceed efficiently.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 5-bromo-1-pyridin-3-yl-1H-indazole.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 5-bromo-1-pyridin-3-yl-1H-indazole. These values are computationally derived and provide a useful estimation for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₈BrN₃ |

| Molecular Weight | 274.12 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 30.6 Ų |

Applications in Drug Discovery and Development

The indazole scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3] The incorporation of a pyridine ring can further enhance the pharmacological properties of the molecule, such as improving solubility and providing additional points for interaction with biological targets.

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The indazole nucleus is adept at these interactions. The pyridinyl moiety of 5-bromo-1-pyridin-3-yl-1H-indazole can engage in additional hydrogen bonding or π-stacking interactions within the ATP-binding pocket of a kinase, potentially leading to high potency and selectivity. The bromo-substituent at the 5-position serves as a versatile handle for further chemical modifications, such as through Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

Sources

An In-Depth Technical Guide to the Mechanism of Action of Axitinib: A Potent and Selective VEGFR Inhibitor

Introduction

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a "privileged structure," particularly for the development of protein kinase inhibitors.[1] Axitinib (brand name Inlyta®), a prominent member of this class, exemplifies the successful translation of this chemical motif into a potent therapeutic agent.[2][3] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma (RCC), Axitinib's clinical efficacy is rooted in its precise and potent mechanism of action.[4][5][6] This guide provides a detailed exploration of the molecular underpinnings of Axitinib's activity, intended for researchers, scientists, and drug development professionals. We will dissect its primary targets, the downstream signaling consequences of its inhibitory action, and the validated experimental protocols used to characterize its bioactivity.

The Core Mechanism: Potent and Selective Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)

Axitinib's primary therapeutic effect is the inhibition of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][3] It achieves this by targeting and inhibiting a specific family of receptor tyrosine kinases (RTKs)—the Vascular Endothelial Growth Factor Receptors.

Molecular Targets

Axitinib is a potent, second-generation, small-molecule inhibitor that selectively targets VEGFR-1, VEGFR-2, and VEGFR-3 at sub-nanomolar concentrations.[2][7][8] Its mechanism involves competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of these receptors.[1][8] This competitive inhibition prevents receptor autophosphorylation and subsequent activation, effectively blocking the initiation of downstream signaling cascades.[1][9]

While Axitinib is highly selective for the VEGFR family, it also exhibits inhibitory activity against other RTKs, albeit at lower potencies. These include the platelet-derived growth factor receptor (PDGFR) and c-KIT.[2][7][8] However, at clinically relevant plasma concentrations, the anti-tumor effects of Axitinib are believed to be driven predominantly by its potent inhibition of the VEGF signaling axis.[2]

Quantitative Inhibitory Profile

The selectivity and potency of Axitinib are best illustrated by its half-maximal inhibitory concentration (IC50) values against a panel of key tyrosine kinases. The significantly lower concentrations required to inhibit VEGFRs underscore its targeted nature.

| Target Kinase | IC50 (nmol/L) | Reference(s) |

| VEGFR-1 | 0.1 | [8][10][11] |

| VEGFR-2 | 0.2 | [8][10][11] |

| VEGFR-3 | 0.1 - 0.3 | [8][10][11] |

| PDGFRβ | 1.6 | [8][10][11] |

| c-Kit | 1.7 | [8] |

| PDGFRα | 5.0 | [8][10] |

Downstream Signaling Consequences of VEGFR Inhibition

By blocking VEGFR phosphorylation, Axitinib effectively halts the transduction of signals that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][12] The binding of VEGF ligands to their receptors normally triggers a cascade of intracellular events, primarily through the PI3K/AKT and MAPK/ERK pathways.[9] Axitinib's intervention at the apex of this cascade leads to a comprehensive shutdown of these pro-angiogenic signals.[3][9]

The key outcomes of this inhibition include:

-

Inhibition of Endothelial Cell Proliferation and Survival: Blocking downstream signals through Akt and ERK prevents the progression of the cell cycle and promotes apoptosis in endothelial cells.[3][12]

-

Reduced Vascular Permeability: VEGFR-2 activation typically increases vascular permeability. Axitinib's inhibition helps to normalize tumor vasculature and reduce fluid leakage.[12]

-

Impaired Endothelial Cell Migration and Tube Formation: The processes required for the formation of new capillary structures are halted.[12]

-

Destabilization of Vessel Structure: The concurrent, though less potent, inhibition of PDGFR signaling in pericytes (cells that support blood vessel walls) further contributes to the destabilization of the tumor vasculature.[9]

Below is a diagram illustrating the VEGFR signaling pathway and the point of intervention by Axitinib.

Experimental Protocols for Characterizing Axitinib's Activity

The elucidation of Axitinib's mechanism of action relies on robust and reproducible experimental assays. Here, we provide detailed protocols for two foundational assays: an in vitro biochemical assay to measure direct kinase inhibition and a cell-based assay to confirm activity in a biological context.

In Vitro Kinase Inhibition Assay (HTRF Method)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of Axitinib against recombinant human VEGFR-2.[8][13] HTRF is a highly sensitive and robust method for quantifying kinase activity in a high-throughput format. The causality behind this choice is its precision in measuring the direct interaction between the inhibitor and its purified target kinase, independent of cellular complexity.

Protocol Steps:

-

Reagent Preparation:

-

Prepare a serial dilution of Axitinib in DMSO, then further dilute in kinase buffer to achieve the final desired concentrations (e.g., 0.01 nM to 10 µM).

-

Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

-

Prepare a solution containing the biotinylated tyrosine kinase peptide substrate and ATP at a concentration near its Km for the enzyme.

-

-

Enzymatic Reaction:

-

In a 384-well low-volume assay plate, add 2 µL of the Axitinib serial dilution or DMSO vehicle control.

-

Add 4 µL of the VEGFR-2 kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the enzymatic reaction by adding 5 µL of detection buffer containing a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665).

-

Incubate the plate for 60 minutes at room temperature in the dark to allow for antibody binding and FRET signal development.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of Axitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based VEGFR-2 Phosphorylation Assay (ELISA)

This protocol validates the findings from the biochemical assay in a more physiologically relevant system. It uses a cell-based ELISA to directly measure Axitinib's ability to inhibit VEGF-induced VEGFR-2 phosphorylation in intact cells, such as human umbilical vein endothelial cells (HUVECs).[9] This method is chosen as a self-validating system; it confirms that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the expected biological effect.

Protocol Steps:

-

Cell Seeding and Serum Starvation:

-

Seed HUVECs into a 96-well culture plate and grow to 80-90% confluency.

-

Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours. This step is critical to reduce basal receptor phosphorylation, thereby increasing the signal-to-noise ratio of the assay.[9]

-

-

Inhibition and Stimulation:

-

Pre-treat the starved cells by adding medium containing various concentrations of Axitinib (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 1-2 hours.[9]

-

Stimulate the cells by adding recombinant human VEGF (e.g., 50 ng/mL final concentration) for 10-15 minutes at 37°C to induce robust VEGFR-2 phosphorylation.[9] Include unstimulated control wells.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by aspirating the medium and fixing the cells with 4% paraformaldehyde for 20 minutes.

-

Wash the wells three times with Phosphate Buffered Saline (PBS).

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.

-

-

ELISA Procedure:

-

Wash wells and block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.

-

Wash wells and incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The HRP enzyme will convert the TMB into a blue-colored product.

-

Stop the reaction with 1N sulfuric acid, which turns the color to yellow.

-

-

Data Acquisition and Normalization:

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the phospho-VEGFR-2 signal to the total cell number in parallel wells (e.g., using a crystal violet stain) to account for any cytotoxic effects of the compound.

-

Calculate the percent inhibition relative to the VEGF-stimulated control and determine the IC50 value.

-

Conclusion and Future Directions

Axitinib's mechanism of action is a clear example of successful structure-based drug design, resulting in a potent and selective inhibitor of VEGFRs.[3] Its ability to effectively shut down the primary signaling pathways responsible for tumor angiogenesis provides a strong rationale for its clinical efficacy in advanced RCC and its investigation in other solid tumors.[14] The experimental protocols detailed herein represent the standard, validated methodologies for characterizing the activity of Axitinib and similar kinase inhibitors. Understanding these core mechanisms and experimental frameworks is essential for the continued development of next-generation targeted therapies and for optimizing their use in the clinic.

References

-

Axitinib - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of Axitinib? Patsnap Synapse. (2024-07-17). [Link]

-

Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted Oncology. (2009-12). [Link]

-

Axitinib in Metastatic Renal Cell Carcinoma. National Institutes of Health (NIH). [Link]

-

Axitinib. Massive Bio. (2025-11-24). [Link]

-

Axitinib: MedlinePlus Drug Information. MedlinePlus. (2024-01-15). [Link]

-

Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. AACR Journals. [Link]

-

Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. National Institutes of Health (NIH). [Link]

-

Axitinib-A New Potent and Selective VEGFR Inhibitor. ResearchGate. (2025-08-07). [Link]

-

FDA Grants Approval to Axitinib for the Treatment of Advanced Renal Cell Carcinoma. Cancer Network. (2012-01-31). [Link]

-

Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. (2017-09-21). [Link]

-

FDA Approves Axitinib for Advanced Kidney Cancer Patients. OncLive. (2012-01-27). [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. (2018-03-23). [Link]

Sources

- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 2. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Axitinib: MedlinePlus Drug Information [medlineplus.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. onclive.com [onclive.com]

- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyridinyl-Indazole Scaffolds in Oncology: A Technical Guide Focused on the 5-bromo-1-pyridin-3-yl-1H-indazole Template

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of several FDA-approved oncology drugs.[1] This technical guide explores the therapeutic potential of a specific, yet under-investigated, indazole derivative: 5-bromo-1-pyridin-3-yl-1H-indazole. While direct empirical data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and the broader class of indazole-based kinase inhibitors to construct a compelling therapeutic hypothesis. We present plausible synthetic routes, hypothesize mechanisms of action centered on key oncogenic kinases, and provide a comprehensive roadmap for preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in oncology.

Introduction: The Promise of the Indazole Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents to overcome challenges like drug resistance and to improve patient outcomes.[2][3] Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the indazole ring system has emerged as a particularly fruitful scaffold for the development of anti-tumor agents.[2][4] Several successful kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, validating its utility in targeting the ATP-binding sites of these critical oncogenic drivers.[1]

This guide focuses on the prospective analysis of 5-bromo-1-pyridin-3-yl-1H-indazole . This structure is of particular interest due to the strategic combination of its substituents:

-

The Indazole Core : A bioisostere of indole, the indazole ring system is a versatile pharmacophore known to interact with the hinge region of various kinases.[5][6]

-

The Pyridin-3-yl Moiety : The introduction of a pyridine ring can significantly influence a molecule's pharmacokinetic properties and its ability to form key hydrogen bonds with target proteins. Analogues containing a pyridin-3-yl group have demonstrated potent, nanomolar-level inhibition of critical cancer targets like Polo-like kinase 4 (PLK4).[1]

-

The 5-Bromo Substituent : The bromine atom serves as a crucial synthetic handle. It can be readily modified using cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[5]

Given the absence of extensive public data on 5-bromo-1-pyridin-3-yl-1H-indazole, this document will serve as a technical whitepaper, outlining a logical, evidence-based framework for its synthesis, characterization, and evaluation as a potential oncotherapeutic agent.

Synthetic Strategy: A Plausible Route to 5-bromo-1-pyridin-3-yl-1H-indazole

The synthesis of the target compound can be logically approached via the N-arylation of 5-bromo-1H-indazole. The following section details a proposed synthetic workflow, from the synthesis of the indazole core to the final coupling step.

Synthesis of the 5-bromo-1H-indazole Intermediate

The starting material, 5-bromo-1H-indazole, can be synthesized from commercially available 5-bromo-2-fluorobenzaldehyde and hydrazine, as described in the literature.[7]

Protocol 1: Synthesis of 5-bromo-1H-indazole

-

To a round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol).

-

Add hydrazine hydrate (10 mL).

-

Heat the reaction mixture to a gentle reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and evaporate the excess hydrazine under reduced pressure.

-

Add ethyl acetate (200 mL) to the residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-bromo-1H-indazole.[7]

N-Arylation to Yield the Final Product

The final step involves a copper- or palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of the synthesized 5-bromo-1H-indazole with a suitable 3-substituted pyridine, such as 3-bromopyridine or 3-iodopyridine.

Protocol 2: Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

-

To an oven-dried Schlenk tube, add 5-bromo-1H-indazole (1.0 eq), 3-iodopyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain the target compound, 5-bromo-1-pyridin-3-yl-1H-indazole.

Workflow Diagram: Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

Caption: Proposed two-part synthetic workflow for the target compound.

Hypothesized Mechanism of Action and Key Molecular Targets

The structural features of 5-bromo-1-pyridin-3-yl-1H-indazole suggest its potential as a kinase inhibitor. The indazole scaffold is a known "hinge-binder," while the pyridinyl moiety can form critical interactions within the ATP-binding pocket. Based on published data for structurally similar compounds, we hypothesize the following primary targets.

Primary Target Hypothesis: PLK4 and FLT3 Kinases

A study by Li et al. on (3-aryl-1H-indazol-6-yl)spiro derivatives revealed that a pyridin-3-yl analogue was a highly potent inhibitor of both Polo-like kinase 4 (PLK4) and fms-like tyrosine kinase 3 (FLT3) , with IC50 values of 29 nM and 27 nM, respectively.[1]

-

PLK4 is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis and is observed in various human cancers.[1] Inhibition of PLK4 leads to mitotic arrest and apoptosis.

-

FLT3 is a receptor tyrosine kinase crucial for the development of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML).

Potential Signaling Pathway Inhibition

Caption: Hypothesized inhibition of PLK4 and FLT3 signaling pathways.

A Roadmap for Preclinical Evaluation

To validate the therapeutic potential of 5-bromo-1-pyridin-3-yl-1H-indazole, a structured preclinical evaluation is required. This section outlines key experimental protocols.

In Vitro Characterization

Protocol 3: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective : To determine the IC50 of the compound against a panel of kinases, with a primary focus on PLK4 and FLT3.

-

Materials : Recombinant human kinases (PLK4, FLT3), appropriate substrates, ATP, ADP-Glo™ Assay reagents.

-

Procedure : a. Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in DMSO. b. In a 384-well plate, add kinase, substrate/ATP mix, and the test compound. Include positive (no inhibitor) and negative (no kinase) controls. c. Incubate at 30 °C for 1 hour. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. e. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes. f. Measure luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay (MTT Assay)

-

Objective : To assess the anti-proliferative activity of the compound against a panel of human cancer cell lines.

-

Cell Line Panel : Include cell lines known to be sensitive to PLK4 or FLT3 inhibition (e.g., MCF-7 breast cancer, IMR-32 neuroblastoma[8], MOLM-13 AML for FLT3).

-

Procedure : a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with serial dilutions of the test compound for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm. f. Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Table 1: Representative Antiproliferative Activity Data for Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 2f | 4T1 (Breast) | 0.23 | [9] |

| Derivative 2f | A549 (Lung) | 0.84 | [9] |

| Derivative 2f | HCT116 (Colon) | 1.15 | [9] |

| Derivative C05 | IMR-32 (Neuroblastoma) | 0.948 | [8] |

| Derivative C05 | MCF-7 (Breast) | 0.979 | [8] |

| Derivative 6o | K562 (Leukemia) | 5.15 |[6] |

Note: This table presents data for related indazole compounds to provide a benchmark for expected potency.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Objective : To determine if the compound induces cell cycle arrest, a hallmark of PLK4 inhibition.

-

Procedure : a. Treat a sensitive cell line (e.g., IMR-32) with the compound at 1x and 2x its IC50 value for 24-48 hours. b. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol. c. Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI). d. Incubate in the dark for 30 minutes. e. Analyze the DNA content by flow cytometry. An accumulation of cells in the S/G2 phase would be indicative of PLK4 inhibition.[8]

In Vivo Efficacy Studies

Protocol 6: Xenograft Tumor Model

-

Objective : To evaluate the anti-tumor efficacy of the compound in an in vivo setting.

-

Model : Select an appropriate model, e.g., subcutaneous implantation of IMR-32 neuroblastoma cells into immunodeficient mice (e.g., NOD-SCID or NSG).

-

Procedure : a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups. b. Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels daily. c. Monitor tumor volume (using calipers) and body weight twice weekly. d. At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blot for target modulation). e. Evaluate efficacy based on Tumor Growth Inhibition (TGI).

Structure-Activity Relationship (SAR) and Lead Optimization

The 5-bromo-1-pyridin-3-yl-1H-indazole scaffold is an excellent starting point for a lead optimization campaign. The bromine at the C5 position is a key asset, enabling rapid diversification through Suzuki and other palladium-catalyzed cross-coupling reactions.

SAR Exploration Workflow

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

"5-bromo-1-pyridin-3-yl-1H-indazole" review of literature

An In-Depth Technical Guide to 5-bromo-1-pyridin-3-yl-1H-indazole: Synthesis, Derivatization, and Therapeutic Potential

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile bioisostere of the naturally occurring indole, a core component of many biologically active molecules.[3][4] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[4] The inherent stability and synthetic tractability of the indazole core have made it a cornerstone in the design of numerous therapeutic agents, from anti-inflammatory drugs to potent kinase inhibitors for cancer therapy.[5][6][7][8]

This guide focuses on a specific, highly valuable derivative: 5-bromo-1-pyridin-3-yl-1H-indazole . This molecule is strategically designed for drug discovery. The bromine atom at the 5-position serves as a versatile chemical handle, enabling a wide array of subsequent modifications through cross-coupling reactions.[9][10] The N-1 pyridinyl moiety is not merely a substituent; it modulates critical physicochemical properties such as solubility and provides an additional point of interaction with biological targets. This combination of a proven scaffold, a reactive handle for library generation, and a modulating N-aryl group makes 5-bromo-1-pyridin-3-yl-1H-indazole a molecule of significant interest for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive review of its synthesis, chemical reactivity, and potential applications, grounded in established scientific literature.

Synthesis of the Core Scaffold

The synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole is a multi-step process that begins with the construction of the 5-bromo-1H-indazole core, followed by the crucial N-arylation step to introduce the pyridinyl group.

Part A: Synthesis of 5-bromo-1H-indazole

Multiple efficient routes to the 5-bromo-1H-indazole intermediate have been established. The choice of method often depends on the availability of starting materials and desired scale. A common and effective method starts from 4-bromo-2-methylaniline.

Experimental Protocol 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline

This protocol follows a well-established pathway involving diazotization and in-situ cyclization.[11]

Step 1: Acetylation of 4-bromo-2-methylaniline

-

To a flask containing 4-bromo-2-methylaniline (e.g., 95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) dropwise while maintaining the temperature below 40°C.

-

Stir the solution for 50 minutes at room temperature. Causality: This step protects the amine as an acetamide, which is necessary for the subsequent diazotization and cyclization reaction.

Step 2: Diazotization and Cyclization

-

To the solution from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (147 mL).

-

Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Causality: Isoamyl nitrite, in the presence of the acetate, acts as the diazotizing agent. The elevated temperature promotes the intramolecular cyclization to form the indazole ring.

Step 3: Work-up and Hydrolysis

-

Cool the reaction to 25°C and remove the volatile solvents under reduced pressure.

-

Add concentrated hydrochloric acid (400-500 mL) and heat the mixture to 50-55°C for approximately 2 hours to hydrolyze the N-acetyl group.

-

Cool the solution to 20°C and carefully add 50% sodium hydroxide solution to bring the pH to 11, ensuring the temperature remains below 37°C. Causality: This neutralization step deprotonates the indazole and allows for its extraction into an organic solvent.

Step 4: Extraction and Purification

-

Add ethyl acetate (350 mL) to the basic aqueous mixture. Separate the layers and extract the aqueous phase twice more with ethyl acetate (200 mL each).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation.

-

Slurry the resulting solid with heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole as a solid.[11]

Part B: N-Arylation to Install the Pyridin-3-yl Group

With the 5-bromo-1H-indazole core in hand, the next critical step is the formation of the C-N bond between the indazole N-1 position and the pyridine ring. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

-

Ullmann-Type Condensation: This classic copper-catalyzed reaction is a reliable method for N-arylation.[12] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[13][14] The mechanism involves the formation of a copper(I) amide intermediate which then undergoes reaction with the aryl halide.[12]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed alternative, this reaction often proceeds under milder conditions and with a broader substrate scope compared to traditional Ullmann reactions.[15]

The following protocol details a copper-catalyzed Ullmann-type reaction, which is often cost-effective and highly efficient for this class of substrates.

Experimental Protocol 2: N-Arylation via Ullmann-Type Coupling

This protocol is a representative procedure for the copper-catalyzed coupling of 5-bromo-1H-indazole with an activated pyridine partner like 3-iodopyridine.

Step 1: Reaction Setup

-

In an oven-dried reaction vessel, combine 5-bromo-1H-indazole (1.0 eq), 3-iodopyridine (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as L-proline or a diamine (0.2 eq).

-

Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Step 2: Reaction Execution

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 100-140°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. Causality: The heat is necessary to drive the catalytic cycle. The base is crucial for deprotonating the indazole NH, allowing it to coordinate with the copper catalyst.

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 5-bromo-1-pyridin-3-yl-1H-indazole.

Physicochemical Properties

The physicochemical properties of the parent 5-bromo-1H-indazole scaffold are well-documented and provide a baseline for understanding the final product.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [16][17] |

| Molecular Weight | 197.03 g/mol | [16] |

| Appearance | Powder / Yellow solid | [17] |

| Melting Point | 123-127 °C | |

| CAS Number | 53857-57-1 | [16][17] |

The addition of the pyridin-3-yl group to the N-1 position significantly alters these properties. The molecular weight increases to 274.12 g/mol , and the introduction of the polar pyridine ring is expected to increase the molecule's polarity and potentially its melting point and aqueous solubility, factors that are critical for drug development.

Chemical Reactivity and Derivatization for Drug Discovery

The true power of 5-bromo-1-pyridin-3-yl-1H-indazole in medicinal chemistry lies in its capacity for further diversification. The bromine atom at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[18][19] This reaction allows for the facile formation of a new carbon-carbon bond, enabling the introduction of a vast array of aryl and heteroaryl substituents.[9][10] This is a cornerstone of structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Caption: Synthetic logic for library generation.

Experimental Protocol 3: C-5 Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 5-bromo position of the core scaffold.[20]

Step 1: Reaction Setup

-

To a microwave vial or reaction flask, add 5-bromo-1-pyridin-3-yl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more advanced pre-catalyst system like one using XPhos or SPhos ligands.[21]

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[20][21]

Step 2: Reaction Execution

-

Purge the vessel with an inert gas.

-

Heat the reaction mixture. If using microwave irradiation, heat to 100-140°C for 30-120 minutes.[20] For conventional heating, refluxing for 4-16 hours is common. Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.

Step 3: Work-up and Purification

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue via column chromatography to isolate the 5-aryl-1-pyridin-3-yl-1H-indazole product.

Biological Activity and Therapeutic Potential

Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anti-cancer properties.[1][6] Their utility in oncology often stems from their ability to act as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer cells.[7][8]

The indazole scaffold is particularly adept at acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[4][22] This interaction mimics the way ATP itself binds, allowing indazole-based molecules to act as competitive inhibitors. Derivatives of 1-pyridin-yl-indazole have been specifically investigated as inhibitors of kinases like Akt, a key node in cellular growth and survival pathways.[19] Other kinases targeted by indazole scaffolds include VEGFR, PLK4, and ALK, highlighting the versatility of this core structure in targeting diverse oncogenic drivers.[1][4][23]

Caption: Indazole inhibitor binding to a kinase.

Conclusion and Future Directions

5-bromo-1-pyridin-3-yl-1H-indazole represents a highly strategic starting point for modern drug discovery. It combines a biologically validated indazole core with a synthetically versatile bromine handle at the C-5 position and a property-modulating pyridinyl group at the N-1 position. The synthetic routes to this scaffold are robust and well-characterized, and its derivatization via Suzuki-Miyaura coupling provides a direct and efficient path to large libraries of novel compounds for SAR exploration.

Future research will likely focus on expanding the diversity of substituents at the C-5 position to target specific kinase isoforms or to overcome drug resistance. Further exploration of different N-aryl groups beyond pyridine could fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. As our understanding of kinase biology continues to grow, scaffolds like 5-bromo-1-pyridin-3-yl-1H-indazole will remain essential tools for developing the next generation of targeted therapies.

References

- Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?

- Benchchem. Synthesis routes of 5-bromo-1H-indazole.

- El Kazzouli, S., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

- ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- Benchchem. Synthesis routes of 5-bromo-1H-indazole.

- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- Acta Crystallographica Section E. (2021, July 9).

- Guillaumet, G., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.

- RSC Advances. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.

- Journal of Chemical Sciences. (2014, July). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.

- Molecules. (2021).

- Chemistry. (2017, October 4).

- Molecules. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.

- Wikipedia.

- Organic Letters. (2012).

- Molecules. (2023, May 1). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.

- PubChem. 5-bromo-1H-indazole.

- Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Sigma-Aldrich. 5-Bromo-1H-indazole 97.

- Benchchem. Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.

- International Journal of Molecular Sciences. (2023, May 12).

- Benchchem. physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- Biosciences Biotechnology Research Asia. (2016, February 25).

- Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid.

- European Journal of Medicinal Chemistry. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH.

- Taylor & Francis. Indazole – Knowledge and References.

- RSC Medicinal Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Chem-Impex. 5-Bromo-1H-indazole.

- International Journal of Molecular Sciences. (2023, May 12).

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- PharmaBlock. Indazoles in Drug Discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. guidechem.com [guidechem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of 5-bromo-1-pyridin-3-yl-1H-indazole and its related analogs, with a focus on their synthesis, chemical properties, and applications in drug discovery, particularly as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purines allows it to act as an effective ATP-competitive inhibitor for a wide range of protein kinases.[2] The versatility of the indazole ring, with multiple sites for substitution, enables the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific kinase targets.

The subject of this guide, 5-bromo-1-pyridin-3-yl-1H-indazole, and its analogs are of significant interest due to their potential to modulate key signaling pathways implicated in cancer and other diseases. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity via cross-coupling reactions, while the pyridinyl moiety at the 1-position can influence solubility, metabolic stability, and interactions with the target protein.

Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole and Analogs

The construction of the 5-bromo-1-pyridin-3-yl-1H-indazole core and its analogs primarily relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a cornerstone technique.

Core Synthesis: Suzuki-Miyaura Coupling

The most direct route to synthesize 5-bromo-1-pyridin-3-yl-1H-indazole involves the N-arylation of 5-bromo-1H-indazole with a suitable pyridine derivative. However, a more common and versatile approach for generating a library of analogs is the Suzuki-Miyaura coupling of a bromo-indazole core with a pyridinylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], are frequently employed due to their efficiency in catalyzing C-N and C-C bond formation.[3][4] The choice of ligand (e.g., triphenylphosphine, dppf) can significantly impact the reaction's efficiency by stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base, such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[4][5]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, dimethoxyethane, THF) and water is often used to dissolve both the organic and inorganic reagents.[6][7]

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)-1H-indazol-3-amine (A related analog)

This protocol describes the synthesis of a closely related analog, 5-(pyridin-3-yl)-1H-indazol-3-amine, via a Suzuki-Miyaura coupling reaction. This provides a foundational method that can be adapted for the synthesis of the title compound.

Step 1: Suzuki-Miyaura Coupling [6]

-

To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

-

Add a 10:1 mixture of dioxane and water.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-(pyridin-3-yl)-1H-indazol-3-amine.

Workflow Diagram for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of a pyridinyl-indazole analog via Suzuki-Miyaura coupling.

Physicochemical Properties

The physicochemical properties of 5-bromo-1H-indazole, the core of the title compound, are summarized below. The addition of the pyridin-3-yl group at the N1 position is expected to increase polarity and potentially improve aqueous solubility, which are important considerations in drug development.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [8] |

| Molecular Weight | 197.03 g/mol | [8] |

| Appearance | Powder | [9] |

| Melting Point | 123-127 °C | [9] |

| InChIKey | STVHMYNPQCLUNJ-UHFFFAOYSA-N | [8] |

Biological Activity and Mechanism of Action

Indazole analogs have demonstrated a broad spectrum of biological activities, with a significant number of them acting as potent kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Kinase Inhibition

The indazole scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[2] Various substituted indazoles have been developed as inhibitors of key kinases in oncogenic signaling pathways, including:

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in cell survival and proliferation pathways.[3]

-

PLK4 (Polo-like kinase 4): A key regulator of centriole duplication, which is often overexpressed in cancer.[12]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A tyrosine kinase that plays a critical role in angiogenesis.[12]

-

Haspin and Clk4: Kinases involved in cell cycle regulation.[6]

The specific substitutions on the indazole ring determine the selectivity and potency of the inhibitor against different kinases.

Signaling Pathway Diagram: The PI3K/Akt Signaling Pathway

Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of an indazole-based Akt inhibitor.

Structure-Activity Relationships (SAR) of Indazole Analogs

The biological activity of indazole-based compounds is highly dependent on the nature and position of their substituents. The following table summarizes the IC₅₀ values of several indazole analogs against various cancer cell lines, illustrating the impact of different functional groups on their anti-proliferative activity.

| Compound | R¹ | R² | 4T1 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | Source |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxystyryl | 0.23 | 0.80 | 0.34 | 1.15 | 0.54 | [11] |

| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2-chloro-3,5-dimethoxystyryl | 2.10 | 5.16 | 0.59 | 3.31 | 0.79 | [11] |

| 2p | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2-(3,5-dimethoxyphenyl)ethyl | 3.22 | 8.77 | 1.15 | 4.88 | 1.69 | [11] |

Data from this table is extracted from a study on indazole derivatives as anti-cancer agents.[11]

Interpretation of SAR Data:

-

The data suggests that the styryl linker at the R² position (compound 2f ) is favorable for potent anti-proliferative activity across multiple cell lines.

-

The addition of a chlorine atom to the styryl group (compound 2o ) generally leads to a decrease in potency, except against MCF-7 cells.

-

Saturation of the vinyl linker to an ethyl linker (compound 2p ) significantly reduces the anti-proliferative activity, highlighting the importance of the rigid styryl moiety for biological activity.

Conclusion and Future Directions

5-bromo-1-pyridin-3-yl-1H-indazole and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic accessibility of these molecules, coupled with the vast chemical space that can be explored through modifications of the indazole core, makes them attractive candidates for further investigation. Future research should focus on:

-

Optimization of potency and selectivity: Fine-tuning the substituents on the indazole and pyridinyl rings to achieve single-digit nanomolar potency and high selectivity for the desired kinase target.

-

In vivo evaluation: Advancing the most promising compounds to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

-

Exploration of novel targets: Screening optimized indazole analogs against a broader panel of kinases to identify novel therapeutic opportunities.

The insights provided in this guide aim to facilitate the rational design and development of next-generation indazole-based therapeutics.

References

- J. Chem. Sci. (2014) 126: 1055.

- Arkivoc (2012) v: 131.

- PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole.

-

Organic Syntheses, Coll. Vol. 10, p.671 (2004); Vol. 79, p.176 (2002). [Link]

-

Archiv der Pharmazie (2024) 357, e2300523. [Link]

- Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (2007).

-

RSC Med. Chem. (2023) 14, 2133. [Link]

-

PubChem Compound Summary for CID 817910, 3-Amino-5-bromo-1H-indazole. [Link]

-

Journal of Pharmaceutical Negative Results (2022) 13: 7668. [Link]

-

Int. J. Mol. Sci. (2023) 24, 8686. [Link]

-

Organic Chemistry Portal, Indazole Synthesis. [Link]

-

Biosciences Biotechnology Research Asia (2016) 13, 275. [Link]

-

Organic Chemistry Portal, Suzuki Coupling. [Link]

-

Academia.edu, Synthesis and biological evaluation of new indazole derivatives. [Link]

-

RSC Advances (2021) 11, 15082. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 10. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(Pyridin-3-yl)-1H-indazole

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indazole-Pyridine Scaffolds

The fusion of indazole and pyridine rings through a carbon-carbon bond creates a privileged scaffold with significant applications in medicinal chemistry and materials science.[1][2][3] The resulting biaryl structures are integral to the development of potent and selective kinase inhibitors, compounds for treating neurodegenerative diseases, and novel organic electronic materials.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of such vital molecular architectures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6][7]

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1H-indazole with 3-pyridinylboronic acid. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction parameters to ensure a successful and reproducible synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (5-bromo-1H-indazole) to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate.[7]

-

Transmetalation: In this key step, the organic group from the organoboron reagent (3-pyridinylboronic acid) is transferred to the palladium(II) complex.[6][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][10][11]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (5-(pyridin-3-yl)-1H-indazole) from the palladium(II) complex, regenerating the active palladium(0) catalyst to re-enter the catalytic cycle.[6][8]

Visualizing the Catalytic Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)-1H-indazole

This protocol is designed to be a robust starting point for the synthesis. Optimization may be necessary depending on the purity of starting materials and specific laboratory conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 5-Bromo-1H-indazole | ≥97% | Commercially Available | --- |

| 3-Pyridinylboronic acid | ≥97% | Commercially Available | Can be hygroscopic; store in a desiccator. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive; handle under an inert atmosphere. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Ensure it is dry before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |

| Water | Deionized or Distilled | Laboratory Supply | --- |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | --- | Laboratory Preparation | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 mmol, 197 mg).

-

Add 3-pyridinylboronic acid (1.2 mmol, 147 mg, 1.2 equiv).

-

Add sodium carbonate (2.0 mmol, 212 mg, 2.0 equiv).

-

Under a gentle stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). The use of a solvent mixture is crucial for dissolving both the organic and inorganic reagents.[12]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield 5-(pyridin-3-yl)-1H-indazole as a solid.

-

Characterization

The identity and purity of the final product, 5-(pyridin-3-yl)-1H-indazole, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

Discussion and Field-Proven Insights

Choice of Catalyst and Ligand

While Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings, other palladium sources and ligands can be employed, particularly for challenging substrates.[15][16] For heteroaryl couplings, ligands such as SPhos or XPhos in combination with a palladium precatalyst can sometimes offer higher yields and faster reaction times.[17] The choice of catalyst can significantly impact the efficiency of the reaction, especially in cases of sterically hindered or electronically deactivated substrates.[5][18]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[6][10][11] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6][9][10] The choice of base can influence the reaction rate and yield. While sodium carbonate is a common and effective choice, other bases such as potassium carbonate, cesium carbonate, or potassium phosphate may be beneficial in certain cases, especially with nitrogen-containing heterocycles.[19][20] The strength and solubility of the base are key factors to consider.[12]

Solvent System Selection

A mixed solvent system, typically an organic solvent with water, is often employed in Suzuki couplings.[12] The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to improve reaction efficiency.[12] It is crucial to use degassed solvents to prevent the oxidation of the palladium(0) catalyst.

Potential Challenges and Troubleshooting

-

Homocoupling of Boronic Acid: This side reaction can occur, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture can minimize this issue.

-

Debromination of the Starting Material: This can be a competing pathway, leading to the formation of 1H-indazole. This is often more prevalent with highly active catalysts or at elevated temperatures.

-

Low Yields: If the reaction gives low yields, consider screening different catalysts, ligands, bases, and solvent systems. The purity of the reagents, especially the boronic acid, is also critical.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-(pyridin-3-yl)-1H-indazole and related biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. This protocol and the accompanying insights provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]

-

A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Retrieved from [Link]

-

Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Retrieved from [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

-

Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved from [Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. (n.d.). Retrieved from [Link]

-

Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed. (n.d.). Retrieved from [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences. (n.d.). Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]

- 14. 885272-37-7 CAS MSDS (5-PYRIDIN-3-YL-1H-INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

Palladium-catalyzed synthesis of "5-bromo-1-pyridin-3-yl-1H-indazole"

Application Note: Chemoselective Palladium-Catalyzed Synthesis of 5-Bromo-1-(pyridin-3-yl)-1H-indazole

Executive Summary

This guide details the precision synthesis of 5-bromo-1-(pyridin-3-yl)-1H-indazole , a critical scaffold in kinase inhibitor development (e.g., Axitinib analogs). The synthesis presents a dual challenge: Regioselectivity (differentiating between the

This protocol utilizes a Buchwald-Hartwig Cross-Coupling approach, leveraging the kinetic differentiation between aryl iodides and aryl bromides to achieve exclusive C-N bond formation at the pyridine interface.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge (Br vs. I)

The target molecule retains a bromine atom at the C-5 position. In standard Pd-catalyzed cross-couplings, aryl bromides are active electrophiles. To prevent polymerization or self-coupling of the 5-bromoindazole, we employ 3-Iodopyridine as the coupling partner.

-

Principle: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol).

-

Control: By using a sterically bulky, electron-rich phosphine ligand (tBuXPhos ) and controlling the temperature, the Palladium(0) catalyst selectively undergoes oxidative addition to the C-I bond of the pyridine, leaving the indazole's C-Br bond intact.

The Regioselectivity Challenge ( vs. )

Indazoles possess two nucleophilic nitrogens.

- (Pyrrole-like): Thermodynamically favored, but sterically more hindered.

- (Pyridine-like): Kinetically accessible, often favored in basic alkylation (S_N2) conditions.

-

Solution: Palladium catalysis generally favors the thermodynamic

-arylation product. However, specific ligands are required to suppress

Reaction Scheme & Pathway

Figure 1: Reaction pathway highlighting the selective oxidative addition to the iodo-pyridine over the bromo-indazole.

Detailed Experimental Protocol

Safety Note: Pyridine derivatives are toxic. Work in a well-ventilated fume hood. Palladium catalysts can be sensitizers.

Materials

| Reagent | Equiv. | MW | Amount (Example) | Role |

| 5-Bromo-1H-indazole | 1.0 | 197.03 | 1.97 g (10 mmol) | Nucleophile |

| 3-Iodopyridine | 1.2 | 204.98 | 2.46 g (12 mmol) | Electrophile |

| Pd2(dba)3 | 0.02 | 915.72 | 183 mg (2 mol%) | Catalyst Precursor |

| tBuXPhos | 0.04 | 424.64 | 170 mg (4 mol%) | Ligand |

| K3PO4 (Anhydrous) | 2.0 | 212.27 | 4.24 g | Base |

| Toluene (Anhydrous) | - | - | 50 mL (0.2 M) | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical for Reproducibility):

-

In a glovebox or under Argon flow, add

and -

Add 5 mL of anhydrous Toluene.

-

Stir at room temperature for 5 minutes until the solution turns a deep orange-brown. Why? This ensures the active Pd(0)-Ligand species is formed before exposure to the substrates, preventing non-specific Pd aggregation.

-

-

Reaction Assembly:

-

To a separate 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromoindazole , 3-Iodopyridine , and finely ground

. -

Evacuate and backfill the flask with Argon (3 cycles).

-

Add the remaining Toluene (45 mL).

-

-

Initiation:

-

Transfer the pre-complexed catalyst solution via syringe into the main reaction flask.

-

Seal the flask (septum or screw cap).

-

-

Execution:

-

Heat the reaction block to 90°C .

-

Stir vigorously (800 rpm) for 12–16 hours.

-

Monitoring: Check via LC-MS after 4 hours. Look for the consumption of 3-iodopyridine.

-

Checkpoint: If the reaction stalls, add 1 mol% additional pre-complexed catalyst. Do not increase temperature above 100°C to avoid activating the C-Br bond.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-